1,1-Diethoxy-3-methyl-2-butene

Description

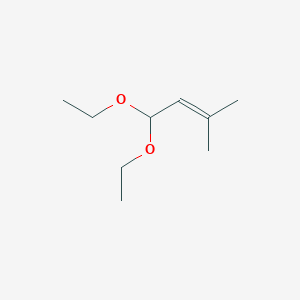

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-3-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUKGEREDDIOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410564 | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-74-5 | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diethoxy-3-methyl-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5)

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of synthetic organic chemistry, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,1-Diethoxy-3-methyl-2-butene, also known by synonyms such as 3-methyl-2-butenal diethyl acetal or prenal diethyl acetal, stands out as a valuable C5 synthon. Its unique structure, featuring a protected aldehyde (an acetal) and a nucleophilic trisubstituted alkene, offers a dual reactivity profile that is particularly advantageous forannulation reactions.

This guide provides an in-depth technical overview of 1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5), focusing on its synthesis, physicochemical properties, spectroscopic signature, and, most critically, its application as a key reagent in the synthesis of pyranocoumarin and chromene scaffolds. These heterocyclic motifs are central to numerous natural products and pharmacologically active compounds, making this acetal a reagent of significant interest to researchers in medicinal chemistry and drug development. The protocols and mechanisms detailed herein are presented to not only guide experimentation but also to provide a clear understanding of the chemical principles that ensure reaction fidelity and success.

Physicochemical and Safety Profile

Accurate characterization of a reagent is the foundation of reproducible science. The key physical and safety properties of 1,1-Diethoxy-3-methyl-2-butene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1740-74-5 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 0.837 g/mL at 25 °C | [1] |

| Boiling Point | 53-58 °C at 20 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.421 | [1] |

| Flash Point | 60 °C (140 °F) - closed cup | [1] |

| Vapor Pressure | 0.953 mmHg at 25 °C | [1] |

| LogP | 2.35 | [1] |

Safety and Handling Summary: 1,1-Diethoxy-3-methyl-2-butene is classified as a flammable liquid (GHS Category 3) and should be handled with appropriate precautions.[3] Store in a cool, well-ventilated area away from ignition sources. Use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Synthesis Protocol: Acid-Catalyzed Acetalization

The most common and direct method for preparing 1,1-Diethoxy-3-methyl-2-butene is the acid-catalyzed reaction of 3-methyl-2-butenal (prenal) with ethanol, often using a dehydrating agent like triethyl orthoformate to drive the equilibrium towards the product.

Step-by-Step Methodology

-

Reagents & Equipment:

-

3-methyl-2-butenal

-

Ethanol (anhydrous)

-

Triethyl orthoformate

-

Phosphoric acid (H₃PO₄) or other suitable acid catalyst

-

0.5 N Aqueous ammonia (NH₄OH) or saturated sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask with magnetic stirrer, condenser, and addition funnel

-

Distillation apparatus

-

-

Procedure:

-

To a round-bottom flask charged with 3-methyl-2-butenal, add an excess of anhydrous ethanol (approx. 3-4 equivalents) and triethyl orthoformate (approx. 1.5 equivalents).

-

Begin stirring the mixture at room temperature.

-

Slowly add a catalytic amount of phosphoric acid (e.g., 1-2 mol%).

-

Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting aldehyde.

-

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with 0.5 N aqueous ammonia or saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 1,1-Diethoxy-3-methyl-2-butene.[1]

-

Causality and Self-Validation

-

Role of Acid Catalyst: The acetalization mechanism requires protonation of the carbonyl oxygen of the aldehyde. This crucial first step makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).

-

Use of Triethyl Orthoformate: Acetal formation is a reversible reaction. The formation of the acetal produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the product. Triethyl orthoformate serves as an efficient chemical dehydrating agent, reacting with the in-situ generated water to form ethanol and ethyl formate, thus preventing the reverse reaction (hydrolysis of the acetal).

-

Aqueous Ammonia/Bicarbonate Wash: The acidic catalyst must be removed before the final distillation. Failure to neutralize the acid can lead to decomposition of the acetal product back to the starting aldehyde upon heating. The mild basic wash ensures complete neutralization.

-

Vacuum Distillation: The product has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows the compound to boil at a lower temperature (53-58 °C at 20 mmHg), preventing potential thermal degradation.[1]

Reaction Mechanism: Acetal Formation

The mechanism proceeds in two main stages: formation of a hemiacetal intermediate, followed by its conversion to the full acetal.

Caption: Acid-catalyzed mechanism for the formation of a diethyl acetal.

Spectroscopic Analysis and Characterization

While comprehensive, publicly available spectra for 1,1-Diethoxy-3-methyl-2-butene are limited, spectral data are available for purchase or viewing through specialized databases such as SpectraBase (Wiley) and within the documentation for commercial samples (Aldrich).[4] Based on the known structure, the expected spectroscopic features are as follows:

-

¹H NMR (Proton NMR):

-

Acetal Proton (-CH(OEt)₂): A single proton in a unique environment, expected to appear as a doublet around δ 4.8-5.2 ppm, coupled to the adjacent vinyl proton.

-

Vinyl Proton (=CH-): A multiplet (likely a doublet of doublets or more complex) around δ 5.3-5.7 ppm, coupled to the acetal proton and potentially showing long-range coupling to the methyl groups.

-

Ethoxy Methylene (-OCH₂CH₃): Two equivalent methylene groups, expected as a quartet around δ 3.4-3.7 ppm, coupled to the ethoxy methyl protons.

-

Vinyl Methyls (=C(CH₃)₂): Two methyl groups on the double bond, which may be magnetically non-equivalent. Expected to appear as two singlets (or very closely spaced singlets) around δ 1.7-1.9 ppm.

-

Ethoxy Methyl (-OCH₂CH₃): Two equivalent methyl groups, appearing as a triplet around δ 1.1-1.3 ppm, coupled to the methylene protons.

-

-

¹³C NMR (Carbon NMR):

-

Acetal Carbon (-C(OEt)₂): Expected in the range of δ 98-105 ppm.

-

Alkene Carbons (=C and =CH): The quaternary carbon (=C(CH₃)₂) would appear around δ 135-140 ppm, while the CH carbon (=CH-) would be further upfield, around δ 120-125 ppm.

-

Ethoxy Methylene (-OCH₂): Expected around δ 60-65 ppm.

-

Vinyl Methyls (=C(CH₃)₂): Two distinct signals expected around δ 18-26 ppm.

-

Ethoxy Methyl (-OCH₂CH₃): Expected around δ 14-16 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=C Stretch: A weak to medium band around 1670-1680 cm⁻¹ for the trisubstituted alkene.

-

C-O Stretch (Acetal): Strong, characteristic bands in the region of 1050-1150 cm⁻¹.

-

=C-H Stretch: A band of medium intensity appearing just above 3000 cm⁻¹.

-

C-H Stretch (Alkyl): Strong bands appearing just below 3000 cm⁻¹.

-

The absence of a strong C=O stretching band (around 1680-1700 cm⁻¹ for an α,β-unsaturated aldehyde) is a key indicator of successful acetal formation and purity.

-

Application in Drug Development: Synthesis of Bioactive Scaffolds

The primary utility of 1,1-Diethoxy-3-methyl-2-butene in medicinal chemistry is its role as a precursor to the prenyl group in the construction of pyran rings, particularly in the synthesis of angular pyranocoumarins and related chromenes.[1] These scaffolds are prevalent in natural products and have demonstrated a wide array of biological activities, including anti-HIV, anti-cancer, neuroprotective, and anti-inflammatory properties.

Representative Application: Synthesis of an Angular Pyranocoumarin

The reaction with a hydroxycoumarin, such as 7-hydroxycoumarin, proceeds via an initial acid-catalyzed transacetalization or direct electrophilic attack, followed by an intramolecular cyclization to form the pyran ring.

Caption: General workflow for the synthesis of an angular pyranocoumarin.

Step-by-Step Methodology (Representative)

-

Procedure:

-

A mixture of 7-hydroxycoumarin (1 equivalent) and 1,1-diethoxy-3-methyl-2-butene (1.2-1.5 equivalents) is heated in a high-boiling solvent such as pyridine or N,N-diethylaniline.

-

The reaction is heated to reflux (typically 150-200 °C) for several hours.

-

Progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under high vacuum.

-

The residue is purified by column chromatography on silica gel to afford the angular pyranocoumarin product.

-

Mechanistic Rationale

This reaction is a variation of the Claisen rearrangement followed by cyclization. The acetal, under thermal or acidic conditions, can generate a reactive electrophile. The phenoxide of the 7-hydroxycoumarin acts as a nucleophile, attacking the electrophile to form an O-alkenylated ether intermediate. This intermediate then undergoes a thermal[3][3]-sigmatropic rearrangement (Claisen rearrangement) to form a C-alkenylated intermediate, which rapidly cyclizes via intramolecular hydroalkoxylation onto the double bond to form the stable dihydropyran ring fused to the coumarin core. The use of a high-boiling amine solvent like pyridine can facilitate the reaction by promoting the formation of the phenoxide and stabilizing intermediates.

Conclusion

1,1-Diethoxy-3-methyl-2-butene is a strategically important building block whose value lies in its predictable and versatile reactivity. As a stable, easily handled precursor to the often-unstable 3-methyl-2-butenal, it provides a reliable entry point for introducing the prenyl moiety essential for constructing pyran-fused heterocyclic systems. For researchers and drug development professionals, mastery of its synthesis and application opens a direct and efficient pathway to a class of compounds rich in biological and pharmacological potential. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the exploration and exploitation of this valuable synthetic tool.

References

-

LookChem. 1,1-Diethoxy-3-methyl-2-butene. [Link]

-

PubChem. 1,1-Diethoxy-3-methyl-2-butene. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Butane, 1,1-diethoxy-3-methyl-. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. isovaleraldehyde diethyl acetal. [Link]

- Shaabani, A., et al. Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H-Chromenes. Oriental Journal of Chemistry.

- U.S. Patent US3503996A, 7-hydroxycoumarin preparation.

- Darla, M. M., et al. Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction.

- El-Sayed, N. N. E.

- Al-Haiza, M. A., et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.

Sources

Synthesis of 1,1-Diethoxy-3-methyl-2-butene

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction

1,1-Diethoxy-3-methyl-2-butene, also known as 3-methyl-2-butenal diethyl acetal or prenal diethyl acetal, is a valuable and versatile intermediate in modern organic synthesis.[1] As a protected form of the α,β-unsaturated aldehyde, 3-methyl-2-butenal (prenal), it serves as a crucial building block for the construction of complex molecular architectures. Its masked aldehyde functionality allows for selective chemical transformations elsewhere in a molecule, with the potential for subsequent deprotection to reveal the reactive carbonyl group. This acetal is particularly noted for its application in the synthesis of heterocyclic compounds such as pyranocoumarins and benzopyrans.[1] This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind procedural choices, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.[1][2]

| Property | Value |

| CAS Number | 1740-74-5[3] |

| Molecular Formula | C₉H₁₈O₂[3] |

| Molecular Weight | 158.24 g/mol [3] |

| Boiling Point | 53-58 °C @ 20 mmHg |

| Density | 0.837 g/mL @ 25 °C |

| Refractive Index (n²⁰/D) | 1.421 |

| Flash Point | 60 °C (140 °F) |

Core Synthetic Strategy: Acid-Catalyzed Acetalization

The most direct and industrially relevant method for the preparation of 1,1-diethoxy-3-methyl-2-butene is the acid-catalyzed acetalization of 3-methyl-2-butenal. This reaction involves the treatment of the aldehyde with an excess of ethanol in the presence of an acid catalyst. The overall transformation is an equilibrium process, and strategic choices are required to drive the reaction to completion.[4][5]

Overall Reaction Scheme:

Mechanistic Principles of Acetal Formation

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and achieving high yields. Acetal formation is a reversible, multi-step process that relies on the activation of the carbonyl group by an acid catalyst.[5][6]

Causality Behind Mechanistic Steps:

-

Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 3-methyl-2-butenal by the acid catalyst (e.g., H₃PO₄). This step is critical because it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like ethanol.[5]

-

Hemiacetal Formation: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields a hemiacetal intermediate. This initial addition is itself a reversible equilibrium.

-

Carbocation Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion), which is a key electrophilic intermediate.

-

Acetal Completion: A second molecule of ethanol attacks the carbocation. Deprotonation of the resulting oxonium ion furnishes the final product, 1,1-diethoxy-3-methyl-2-butene, and regenerates the acid catalyst, allowing it to continue the catalytic cycle.[5]

The Critical Role of Equilibrium Management: The entire reaction sequence is governed by Le Châtelier's principle.[4] The formation of water as a byproduct means that in a closed system, the reaction will reach an equilibrium that may not favor the product. To achieve a high yield of the acetal, the equilibrium must be shifted to the right. This is accomplished by removing water as it is formed.[5] A common and effective strategy is the inclusion of an orthoester, such as triethyl orthoformate, in the reaction mixture. Triethyl orthoformate reacts with the generated water to produce ethanol and ethyl formate, effectively sequestering the water and driving the reaction toward the desired acetal.[7][8][9]

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures for the acid-catalyzed acetalization of 3-methyl-2-butenal.[7][8] It is designed to be self-validating by including checkpoints and expected observations.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-Methyl-2-butenal (Prenal) | Starting Aldehyde |

| Ethanol (Anhydrous) | Nucleophile & Solvent |

| Triethyl Orthoformate | Dehydrating Agent |

| Phosphoric Acid (85%) | Acid Catalyst |

| Diethyl Ether | Extraction Solvent |

| 0.5 N Aqueous Ammonia | Quenching Agent |

| Anhydrous Sodium Sulfate | Drying Agent |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer | Agitation |

| Separatory funnel | Extraction |

| Distillation apparatus | Purification |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Methyl-2-butenal | 84.12 | 8.41 g (10.0 mL) | 0.10 | 1.0 |

| Ethanol | 46.07 | 13.8 g (17.5 mL) | 0.30 | 3.0 |

| Triethyl Orthoformate | 148.20 | 16.3 g (18.4 mL) | 0.11 | 1.1 |

| Phosphoric Acid (85%) | 98.00 | ~0.1 mL | Catalytic | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methyl-2-butenal (10.0 mL, 0.10 mol), anhydrous ethanol (17.5 mL, 0.30 mol), and triethyl orthoformate (18.4 mL, 0.11 mol).

-

Catalysis and Reaction: While stirring the mixture at room temperature (20-25 °C), add a catalytic amount of 85% phosphoric acid (~2-3 drops, ~0.1 mL). Seal the flask and continue to stir the mixture at room temperature for 40-48 hours. The progress can be monitored by TLC or GC analysis by observing the disappearance of the starting aldehyde.

-

Work-up and Quenching: After the reaction is deemed complete, transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether to dilute the reaction mixture. Cautiously add 30 mL of 0.5 N aqueous ammonia solution to neutralize the phosphoric acid catalyst. Shake the funnel gently, venting frequently to release any pressure.

-

Extraction and Isolation: Allow the layers to separate and drain the aqueous (lower) layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the diethyl ether and other volatile components. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 53-58 °C at a pressure of 20 mmHg. The expected yield is in the range of 65-75%.[7][8]

Experimental Workflow Diagram

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1,1-Diethoxy-3-methyl-2-butene | C9H18O2 | CID 5215320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. DE19733258A1 - Process for the preparation of acetals of 3-methyl-2-butenal - Google Patents [patents.google.com]

- 8. EP1003702A1 - Method for producing 3-methyl 2-butenal acetals - Google Patents [patents.google.com]

- 9. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 1,1-Diethoxy-3-methyl-2-butene

Introduction

1,1-Diethoxy-3-methyl-2-butene, also known as prenal diethyl acetal, is a valuable organic compound characterized by the presence of both an acetal and an alkene functional group. Its unique structure makes it a versatile reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of the physical properties of 1,1-diethoxy-3-methyl-2-butene, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Understanding these properties is paramount for its effective application, purification, and safe handling in a laboratory setting. This document delves into the key physical parameters, outlines experimental procedures for their determination, and discusses the underlying principles governing these characteristics.

Core Physical and Chemical Properties

The physical properties of 1,1-diethoxy-3-methyl-2-butene are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 1740-74-5 | |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 53-58 °C at 20 mmHg | [2][3] |

| Density | 0.837 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.421 | [2][3] |

| Flash Point | 140 °F (60 °C) | [2] |

| Vapor Pressure | 0.953 mmHg at 25°C | [2] |

Synthesis and Reactivity: A Brief Overview

1,1-Diethoxy-3-methyl-2-butene is commonly synthesized from the corresponding α,β-unsaturated aldehyde, 3-methyl-2-butenal (prenal). The reaction involves the acid-catalyzed addition of two equivalents of ethanol to the aldehyde functionality, forming the diethyl acetal.[4][5] The acetal group serves as a protecting group for the aldehyde, rendering it stable in neutral to strongly basic conditions.[4] This protection allows for chemical transformations on other parts of a molecule without affecting the aldehyde.

The alkene moiety in 1,1-diethoxy-3-methyl-2-butene can participate in various reactions characteristic of double bonds. Its utility has been demonstrated in the synthesis of complex molecules such as angular pyranocoumarins and 6-cyano-2,2-dimethyl-2-H-1-benzopyran.[2]

Caption: Synthesis of 1,1-Diethoxy-3-methyl-2-butene from 3-methyl-2-butenal.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

-

Acetal Proton (-CH(OEt)₂): A triplet or doublet of doublets is expected in the range of 4.5-5.5 ppm, coupled to the adjacent vinyl proton.

-

Vinyl Proton (=CH-): A doublet or multiplet is anticipated around 5.0-6.0 ppm, coupled to the acetal proton and potentially showing long-range coupling to the methyl protons.

-

Ethoxy Group (-OCH₂CH₃): A quartet around 3.4-3.7 ppm (for the -OCH₂- protons) and a triplet around 1.1-1.3 ppm (for the -CH₃ protons) are expected.

-

Methyl Groups (=C(CH₃)₂): Two singlets or closely spaced signals for the two methyl groups on the double bond are predicted in the region of 1.6-1.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Acetal Carbon (-C(OEt)₂): A signal is expected in the range of 95-105 ppm.[6]

-

Vinyl Carbons (=C): Two signals are anticipated in the alkene region, typically between 120-140 ppm.

-

Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon should appear around 60-70 ppm, and the -CH₃ carbon around 15 ppm.[6]

-

Methyl Carbons (=C(CH₃)₂): Signals for the two methyl carbons are expected in the range of 18-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=C Stretch: A weak to medium absorption band is expected around 1650-1680 cm⁻¹.

-

C-O-C Stretch (Acetal): Strong, characteristic bands are anticipated in the fingerprint region, typically between 1050-1150 cm⁻¹.

-

C-H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹.

-

C-H Stretch (sp²): A weaker absorption may be observed just above 3000 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry, acetals often do not show a prominent molecular ion peak due to facile fragmentation.[7] The primary fragmentation pathway is typically the loss of an ethoxy radical to form a resonance-stabilized oxonium ion. Subsequent fragmentations may involve the loss of ethylene from the remaining ethoxy group.

Experimental Protocols

Synthesis of 1,1-Diethoxy-3-methyl-2-butene

This protocol is a general procedure for the synthesis of acetals from aldehydes.[4][5]

-

To a solution of 3-methyl-2-butenal (1 equivalent) in excess absolute ethanol (acting as both reagent and solvent), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl).

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution or triethylamine) to neutralize the acid catalyst.

-

The excess ethanol is removed under reduced pressure.

-

The residue is taken up in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 1,1-diethoxy-3-methyl-2-butene.

Determination of Boiling Point under Reduced Pressure (Thiele Tube Method)

Given that 1,1-diethoxy-3-methyl-2-butene has a reported boiling point at 20 mmHg, a standard atmospheric pressure distillation is not suitable. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid.[8][9]

-

A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8]

Caption: Workflow for boiling point determination using the Thiele tube method.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.[10][11][12]

-

Ensure the prisms of the Abbe refractometer are clean.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the 1,1-diethoxy-3-methyl-2-butene sample onto the surface of the measuring prism.

-

Close the prisms and ensure the sample spreads evenly to form a thin film.

-

While looking through the eyepiece, adjust the light source and the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Use the fine adjustment knob to bring the dividing line sharply into focus at the crosshairs.

-

If a colored band is visible at the dividing line, adjust the compensator dial until the line is sharp and achromatic.

-

Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

Safety and Handling

1,1-Diethoxy-3-methyl-2-butene should be handled with care in a well-ventilated area, preferably within a chemical fume hood. As with many ethers, there is a potential for peroxide formation upon prolonged exposure to air and light.[13][14] It is recommended to store the compound in a tightly sealed, amber glass bottle, away from heat, sparks, and open flames. The reported flash point of 60 °C indicates that it is a flammable liquid.[2] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, should be worn at all times when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 1,1-diethoxy-3-methyl-2-butene, a compound of interest in synthetic organic chemistry. The presented data on its boiling point, density, and refractive index, coupled with the outlined experimental protocols for their verification, offer valuable information for researchers. While experimental spectral data is not widely available, the predicted spectroscopic characteristics provide a useful reference for its identification and characterization. Adherence to the described synthesis, purification, and safety protocols will ensure the effective and safe utilization of this versatile chemical reagent.

References

-

LookChem. 1,1-Diethoxy-3-methyl-2-butene. [Link]

-

PubChem. 1-Ethoxy-3-methyl-2-butene. [Link]

-

The Good Scents Company. isovaleraldehyde diethyl acetal, 3842-03-3. [Link]

-

How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. [Link]

-

PubChem. 1,1-Diethoxy-3-methyl-2-butene. [Link]

-

Organic Syntheses. acetal. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of St Andrews. Ethers | Health & Safety. [Link]

-

Eagle Manufacturing. How to Handle and Store Ethyl Ether. [Link]

-

Organic Chemistry Lab Techniques. Boiling Point Using ThieleTube. [Link]

-

Mikroskop-online. Abbe Refractometer. [Link]

-

RSC Publishing. Mass Spectra of Some Acetals. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

Mikroskop-online. Abbe Refractometer. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

ACS Publications. Mass Spectrometry of the Acetal Derivatives of.... [Link]

-

University of Arizona. Lab 2: Refractive Index and Snell's Law. [Link]

-

ACS Publications. Mass Spectra of Acetal-Type Compounds. [Link]

-

YouTube. aldehyde-to-acetal mechanism. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

YouTube. BOILING POINT DETERMINATION. [Link]

-

Photonics Dictionary. Abbe refractometer. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. [Link]

-

University of St Andrews. Ethers - Handling and control of exposure. [Link]

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

SpectraBase. 1-Ethoxy-2-methyl-butane - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. refractometer.pl [refractometer.pl]

- 11. mikroskop-online.de [mikroskop-online.de]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 14. ehs.wisc.edu [ehs.wisc.edu]

1H NMR spectrum of 1,1-Diethoxy-3-methyl-2-butene

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Diethoxy-3-methyl-2-butene

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive examination of the ¹H NMR spectrum of 1,1-Diethoxy-3-methyl-2-butene (CAS No: 1740-74-5), a versatile acetal used in the synthesis of various organic compounds.[3] We will dissect the predicted spectrum, explaining the theoretical underpinnings of chemical shifts, spin-spin coupling, and signal integration for this specific molecule. This document is intended for researchers and professionals in chemistry and drug development, providing both a detailed spectral interpretation and a robust, field-tested protocol for data acquisition.

Introduction: The Molecule and the Method

1,1-Diethoxy-3-methyl-2-butene is an unsaturated acetal with the linear formula (C₂H₅O)₂CHCH=C(CH₃)₂. Its structure contains several distinct proton environments, making it an excellent subject for illustrating the core principles of ¹H NMR spectroscopy. Understanding its spectrum is crucial for verifying its synthesis, assessing its purity, and studying its role in subsequent chemical reactions.

The power of ¹H NMR lies in its ability to probe the electronic environment of each proton in a molecule.[4] Three key pieces of information are extracted from the spectrum:

-

Chemical Shift (δ): Indicates the proton's electronic environment. Deshielded protons, often near electronegative atoms or π-systems, appear at higher ppm values (downfield).[5][6]

-

Integration: The area under a signal is proportional to the number of protons it represents.[2]

-

Multiplicity (Splitting Pattern): Reveals the number of neighboring protons through spin-spin coupling, governed by the n+1 rule for simple cases.

Predicted ¹H NMR Spectral Analysis

The structure of 1,1-Diethoxy-3-methyl-2-butene features five chemically distinct sets of protons. The predicted spectral data are based on established chemical shift ranges for analogous functional groups and coupling phenomena.[7][8]

Molecular Structure and Proton Assignments

To facilitate analysis, the protons are labeled as follows:

(CH₃f -CH₂e -O)₂-CHb -CHc =C(CH₃d )₂

Data Summary Table

The following table summarizes the anticipated ¹H NMR data for 1,1-Diethoxy-3-methyl-2-butene.

| Proton Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Hd | =C(CH ₃)₂ | 6H | ~1.7 | Singlet (s) | N/A |

| Hc | =CH - | 1H | ~5.4 | Doublet (d) | ~6-8 Hz |

| Hb | O-CH -O | 1H | ~4.8 | Doublet (d) | ~6-8 Hz |

| He | -O-CH ₂-CH₃ | 4H | ~3.5 | Quartet (q) | ~7 Hz |

| Hf | -O-CH₂-CH ₃ | 6H | ~1.2 | Triplet (t) | ~7 Hz |

Detailed Signal Interpretation

-

H d** (~1.7 ppm, 6H, Singlet):** These two methyl groups are attached to a sp²-hybridized carbon of the alkene. They are chemically equivalent and have no adjacent protons, thus they appear as a single, unsplit signal (singlet) integrating to six protons. Their position around 1.7 ppm is characteristic of vinylic methyl groups.[6]

-

H c** (~5.4 ppm, 1H, Doublet):** This is the vinylic proton. Its signal is shifted significantly downfield due to its sp² hybridization and the magnetic anisotropy of the double bond.[5] It is coupled only to the acetal proton (Hb ), resulting in a doublet.

-

H b** (~4.8 ppm, 1H, Doublet):** This is the acetal proton, situated between two electronegative oxygen atoms. This environment causes significant deshielding, placing its signal in the 4.5-5.5 ppm range.[9] It is also in an allylic position. Its signal is split into a doublet by the adjacent vinylic proton (Hc ). The coupling constant Jbc* will be identical to that of Hc .

-

H e** (~3.5 ppm, 4H, Quartet):** These are the methylene (-CH₂-) protons of the two equivalent ethoxy groups. The adjacent electronegative oxygen atom shifts this signal downfield to the 3.3-3.7 ppm region.[7] Each methylene group is coupled to the three protons of its neighboring methyl group (Hf ), resulting in a quartet (n+1 = 3+1 = 4). It is worth noting that in chiral environments or with high-field instruments, these protons can sometimes exhibit more complex splitting (diastereotopicity), but a quartet is the most probable observation under standard conditions.[10]

-

H f** (~1.2 ppm, 6H, Triplet):** These are the terminal methyl (-CH₃) protons of the two ethoxy groups. They are in a typical upfield aliphatic region. Each methyl group is coupled to the two protons of the adjacent methylene group (He ), leading to a triplet (n+1 = 2+1 = 3).

Inter-proton Coupling Network

The spin-spin coupling relationships are critical for confirming the structure. The diagram below illustrates the connectivity and coupling pathways within the molecule.

Caption: Molecular structure of 1,1-Diethoxy-3-methyl-2-butene with proton labels and key J-coupling interactions.

Experimental Protocol for Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum.

A. Sample Preparation

-

Massing: Accurately weigh 5-10 mg of 1,1-Diethoxy-3-methyl-2-butene.

-

Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Chloroform-d (CDCl₃) is an excellent choice as it is a good solvent for acetals and its residual peak (~7.26 ppm) does not overlap with any analyte signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

B. Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg30) sequence is appropriate.

-

Spectral Width (SW): Set to ~16 ppm to ensure all signals are captured.

-

Number of Scans (NS): 8 to 16 scans should provide excellent signal-to-noise for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (AQ): Set to ~3-4 seconds for good resolution.

-

C. Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values to a known proton count (e.g., set the singlet at ~1.7 ppm to 6H).

Conclusion

The ¹H NMR spectrum of 1,1-Diethoxy-3-methyl-2-butene is a clear illustration of fundamental spectroscopic principles. Each signal's chemical shift, integration, and multiplicity corresponds logically to the molecule's unique electronic and structural features. By following a rigorous experimental protocol, researchers can reliably obtain a high-fidelity spectrum that serves as a definitive fingerprint for this compound, confirming its identity and purity. This guide provides the foundational knowledge and practical steps necessary for professionals to confidently interpret and acquire such critical data.

References

-

LookChem. (n.d.). 1,1-Diethoxy-3-methyl-2-butene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isovaleraldehyde diethyl acetal, 3842-03-3. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-methyl-2-butene. Retrieved from [Link]

-

PubChem. (n.d.). Isovaleraldehyde diethyl acetal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1,1-diethoxy-3-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, April 11). Magnetic non-equivalence of acetal protons. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

ResearchGate. (n.d.). The expected relationship of NMR signals of the aryl and acetal protons. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. lookchem.com [lookchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1,1-Diethoxy-3-methyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,1-diethoxy-3-methyl-2-butene. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers profound insights into the carbon framework of molecules. This document will delve into the theoretical principles, predicted spectral data, and practical experimental considerations for the analysis of this specific acetal.

Introduction to 1,1-Diethoxy-3-methyl-2-butene and the Significance of ¹³C NMR

1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5) is an organic compound featuring both an acetal and an alkene functional group.[1] Its structure presents a unique combination of sp² and sp³ hybridized carbon atoms, making its ¹³C NMR spectrum a valuable case study for understanding the influence of electronic and steric effects on chemical shifts.

¹³C NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number of non-equivalent carbon atoms and their chemical environments.[2][3] In the context of drug development and materials science, a thorough understanding of a molecule's ¹³C NMR spectrum is crucial for structural verification, purity assessment, and as a reference for the characterization of related compounds or reaction products.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum for 1,1-diethoxy-3-methyl-2-butene is not readily found in the literature, a highly accurate prediction can be generated based on established empirical data and computational models. The following table summarizes the predicted chemical shifts for each carbon atom in the molecule, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Justification |

| C1 (Acetal CH) | 98-102 | Doublet | The acetal carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is characteristic of acetals.[4] |

| C2 (Alkene CH) | 120-125 | Doublet | This sp² hybridized carbon is part of the double bond and is deshielded compared to sp³ carbons. |

| C3 (Alkene C) | 135-140 | Singlet | As a quaternary sp² carbon, it is more deshielded than the other alkene carbon (C2) due to the presence of two methyl groups. |

| C4, C5 (Methyls on C3) | 18-25 | Quartet | These methyl carbons are in an sp³ environment and are chemically equivalent due to free rotation around the C3-C(CH₃)₂ bond. |

| C6, C6' (Ethoxy CH₂) | 60-65 | Triplet | These methylene carbons are deshielded by the adjacent oxygen atoms. They are chemically equivalent. |

| C7, C7' (Ethoxy CH₃) | 14-16 | Quartet | These terminal methyl carbons of the ethoxy groups are in a typical alkane region and are chemically equivalent. |

In-depth Analysis of Predicted Chemical Shifts

The predicted ¹³C NMR spectrum of 1,1-diethoxy-3-methyl-2-butene is expected to exhibit seven distinct signals, reflecting the seven unique carbon environments in the molecule. The chemical equivalence of the two ethoxy groups and the two methyl groups on the double bond simplifies the spectrum.[5]

-

The Acetal Carbon (C1): The most downfield signal, predicted in the range of 98-102 ppm, is assigned to the acetal carbon. This significant deshielding is a direct consequence of the cumulative electron-withdrawing effect of the two attached oxygen atoms. This region is highly characteristic for acetal carbons.[4]

-

The Alkene Carbons (C2 and C3): The sp² hybridized carbons of the double bond are expected to resonate between 120 and 140 ppm.[6] The quaternary carbon (C3) is predicted to be more downfield (135-140 ppm) than the methine carbon (C2, 120-125 ppm). This is due to the greater substitution on C3, a well-established trend in alkene ¹³C NMR.

-

The Ethoxy Group Carbons (C6, C6', C7, C7'): The methylene carbons of the two ethoxy groups (C6, C6') are chemically equivalent and are deshielded by the adjacent oxygen atoms, leading to a predicted chemical shift in the 60-65 ppm range. The terminal methyl carbons (C7, C7') are also equivalent and will appear in the typical upfield region for alkyl groups (14-16 ppm).

-

The Methyl Groups on the Double Bond (C4, C5): The two methyl groups attached to C3 are equivalent and are expected to produce a single signal in the 18-25 ppm range.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 1,1-diethoxy-3-methyl-2-butene, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to allow for full relaxation of all carbon nuclei, especially the quaternary carbon (C3).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 25 °C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals (note: in standard proton-decoupled ¹³C NMR, integrals are not always proportional to the number of carbons).

-

Visualization of the Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the ¹³C NMR data for 1,1-diethoxy-3-methyl-2-butene.

Sources

- 1. 1,1-Diethoxy-3-methyl-2-butene 97 1740-74-5 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectrum of 1,1-Diethoxy-3-methyl-2-butene

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,1-Diethoxy-3-methyl-2-butene (CAS 1740-74-5), a key intermediate in organic synthesis. As direct experimental spectral data is not publicly available, this document leverages established principles of vibrational spectroscopy to present a detailed predictive analysis of its characteristic absorption bands. We will deconstruct the molecule's functional groups—an acetal and a tetrasubstituted alkene—to forecast the vibrational modes and their expected wavenumber regions. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical spectral interpretation but also a robust, field-proven protocol for acquiring high-quality experimental data via Fourier Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and data interpretation is emphasized throughout, ensuring a deep, actionable understanding of the topic.

Introduction: The Structural and Chemical Landscape

1,1-Diethoxy-3-methyl-2-butene, also known as 3-methyl-2-butenal diethyl acetal, is an organic compound with the molecular formula C₉H₁₈O₂. Its structure is characterized by two primary functional groups: an acetal and a tetrasubstituted carbon-carbon double bond. This unique combination makes it a valuable precursor in the synthesis of complex molecules, including pyranocoumarins and other heterocyclic systems.

Understanding the purity and structural integrity of this compound is critical for its application in multi-step syntheses. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups and for identifying potential impurities, such as a parent aldehyde or alcohol.[1] This guide will elucidate the expected IR spectral features of this molecule, providing a benchmark for quality control and reaction monitoring.

Table 1: Physicochemical Properties of 1,1-Diethoxy-3-methyl-2-butene

| Property | Value | Source |

| CAS Number | 1740-74-5 | |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Density | 0.837 g/mL at 25 °C | |

| Boiling Point | 53-58 °C at 20 mmHg | |

| Refractive Index | n20/D 1.421 |

Theoretical IR Spectrum Analysis: A Predictive Approach

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds.[1] Each type of bond (e.g., C-H, C=C, C-O) vibrates at a characteristic frequency, absorbing IR radiation at a specific wavenumber (cm⁻¹). By analyzing the absorption bands, we can deduce the functional groups present.[2]

The structure of 1,1-Diethoxy-3-methyl-2-butene contains several distinct vibrational regions, which are detailed below.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between sp²-hybridized (alkenyl) and sp³-hybridized (alkyl) C-H bonds.

-

sp² C-H Stretch (vinylic): Expected around 3020-3080 cm⁻¹ . In this molecule, there is one such bond at the C2 position. This peak is anticipated to be of weak to medium intensity.

-

sp³ C-H Stretches (alkyl): Expected in the 2850-2980 cm⁻¹ region. These arise from the methyl (-CH₃) and methylene (-CH₂-) groups of the two ethoxy substituents, as well as the two methyl groups on the double bond. These absorptions will be strong and sharp, likely appearing as a complex, multi-peaked band. The asymmetric stretches occur at higher wavenumbers than the symmetric stretches.

C=C Stretching Vibration (1680-1640 cm⁻¹)

The carbon-carbon double bond stretch is a key indicator of unsaturation.

-

Alkene C=C Stretch: For a tetrasubstituted alkene like the one in this molecule, the C=C stretching vibration is expected to be weak or even absent . This is due to the symmetrical substitution pattern around the double bond, which results in a very small change in the dipole moment during the stretching vibration. If observable, it would appear in the 1670-1680 cm⁻¹ range. Its potential absence is a critical diagnostic point and should not be misinterpreted as the compound lacking a double bond.

The Acetal Signature: C-O Stretching Vibrations (1200-1000 cm⁻¹)

The most prominent and complex region of the spectrum for this molecule is expected to be the fingerprint region, particularly the area associated with C-O bond stretching. The acetal group (C-O-C-O-C) gives rise to multiple strong absorption bands due to coupled symmetric and asymmetric stretching vibrations.

-

Acetal C-O-C Stretches: A series of strong, distinct bands are predicted between 1050 cm⁻¹ and 1190 cm⁻¹ . Studies on acetals have shown that this pattern is characteristic.[3] One would expect at least two to four strong peaks in this region, making it a definitive signature for the acetal functionality. These bands are often the most intense in the entire spectrum for ethers and related compounds.

C-H Bending Vibrations (1470-1370 cm⁻¹)

These absorptions arise from the bending (scissoring, rocking, wagging) motions of the alkyl C-H bonds.

-

-CH₃ and -CH₂- Bending: Expect medium-intensity peaks around 1465 cm⁻¹ (for -CH₂- scissoring and asymmetric -CH₃ bending) and a distinct peak around 1375 cm⁻¹ for the symmetric "umbrella" mode of the methyl groups. The presence of a gem-dimethyl group on the double bond may give rise to a characteristic split peak or a strong band in the 1385-1365 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for 1,1-Diethoxy-3-methyl-2-butene

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Causality and Field Notes |

| ~3040 | =C-H Stretch | Alkene | Weak to Medium | Confirms the presence of a hydrogen on the double bond. |

| 2980-2850 | C-H Stretch | Alkyl (sp³) | Strong, Sharp | A complex band confirming the ethoxy and methyl groups. |

| ~1675 | C=C Stretch | Alkene (tetrasubstituted) | Weak to Absent | Symmetrical substitution minimizes the change in dipole moment. Absence is common for this substitution pattern. |

| 1470-1440 | C-H Bend | Alkyl (sp³) | Medium | Asymmetric bending of -CH₃ and scissoring of -CH₂-. |

| 1385-1370 | C-H Bend | Alkyl (sp³) | Medium to Strong | Symmetric "umbrella" bending of -CH₃ groups. |

| 1190-1050 | C-O-C Stretch | Acetal | Very Strong, Multiple Bands | This is the most diagnostic region for the acetal functional group, arising from coupled asymmetric and symmetric stretches. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol describes a self-validating system for obtaining a clean, reproducible IR spectrum of a liquid sample like 1,1-Diethoxy-3-methyl-2-butene using the thin-film (neat) sampling technique.

Principle of Causality

The choice of a neat sample on salt (NaCl or KBr) plates is deliberate. Solvents are avoided because they have their own IR absorptions that can obscure key regions of the analyte's spectrum.[1] Salt plates are used because they are transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹). Proper background collection is crucial to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the compound.

Step-by-Step Methodology

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer's sample compartment is clean and free of any residue.

-

Close the empty sample compartment.

-

Purge the instrument with dry nitrogen or air if available to minimize atmospheric interference.

-

Collect a background spectrum. This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Preparation (Thin-Film Method):

-

Retrieve two polished salt (NaCl or KBr) plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place a single small drop of 1,1-Diethoxy-3-methyl-2-butene onto the center of one plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between them. The liquid should not overflow the edges of the plates.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate "sandwich" into the sample holder in the spectrometer's beam path.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum, yielding a clean transmittance or absorbance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Thoroughly clean the salt plates immediately after use with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and return them to the desiccator.

-

Workflow Diagram

Caption: Workflow for acquiring a neat liquid FTIR spectrum.

Interpreting the Experimental Spectrum: A Logical Framework

Once the spectrum is acquired, interpretation should follow a systematic process to confirm the structure of 1,1-Diethoxy-3-methyl-2-butene.

Caption: Decision tree for spectral validation and impurity detection.

-

Check for Impurities (Self-Validation): The first step is to look for absorptions that should not be present.

-

O-H Stretch: A broad absorption in the 3600-3200 cm⁻¹ region would indicate the presence of a residual alcohol impurity (e.g., ethanol from the synthesis).

-

C=O Stretch: A very strong, sharp peak around 1720 cm⁻¹ would signal the presence of the starting material, 3-methyl-2-butenal, indicating an incomplete reaction. The absence of this peak is a strong confirmation of product purity.

-

-

Confirm Core Functional Groups:

-

Alkyl C-H Stretches: Confirm the strong, sharp cluster of peaks just below 3000 cm⁻¹. Their presence is a fundamental requirement.

-

Acetal C-O Stretches: The "litmus test" for this molecule is the presence of the very strong, complex series of bands between 1200-1050 cm⁻¹. This is the most reliable and information-rich region for confirming the acetal structure.

-

Alkene Bands: Check for the weak =C-H stretch above 3000 cm⁻¹. Do not be concerned if the C=C stretch near 1675 cm⁻¹ is not visible, as this is expected for a tetrasubstituted double bond.

-

By systematically verifying the presence of expected peaks and the absence of impurity-related signals, one can confidently validate the structure and purity of 1,1-Diethoxy-3-methyl-2-butene.

References

-

PubChem. (n.d.). 1-Ethoxy-3-methyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1,1-Diethoxy-3-methyl-2-butene. Retrieved from [Link]

-

PubChem. (n.d.). Isovaleraldehyde diethyl acetal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-3-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Murray, M. J., & Gallaway, W. S. (1945). The syntheses and infrared spectra of some acetals and ketals. Journal of the American Chemical Society, 67(8), 1330–1333. Available at: [Link]

-

LibreTexts Chemistry. (2023). Vibrational Spectroscopy Techniques. Retrieved from [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. Retrieved from [Link]

-

Tadesse, L., et al. (1998). IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability. Journal of the American Chemical Society, 120(49), 12710–12716. Available at: [Link]

-

Palve, A. (2014). Calculation of Vibrational Frequency - Hooke's Law (1). YouTube. Retrieved from [Link]

-

Yelverton, B. (2021). Vibrations of a diatomic molecule. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Acetaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). IR Spectroscopy. Retrieved from [Link]

-

DB Infotech. (2023). How to find the vibrational frequency of gas phase molecule. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-butenal. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Vibrational Spectroscopy of Diatomic Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1,1-Diethoxy-3-methyl-2-butene

This guide provides a detailed exploration of the mass spectrometric behavior of 1,1-diethoxy-3-methyl-2-butene. It is designed for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. This document offers insights into fragmentation patterns, experimental protocols, and the underlying principles governing the ionization and decomposition of this unsaturated acetal.

Introduction and Overview

1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5) is an unsaturated acetal with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1] Acetal functional groups are common in organic synthesis and natural products, often serving as protecting groups for aldehydes. The presence of a carbon-carbon double bond in 1,1-diethoxy-3-methyl-2-butene introduces specific fragmentation pathways under mass spectrometric analysis, particularly in electron ionization (EI) mode, which are critical for its structural confirmation.

It is important to note that while extensive spectral data exists for its saturated analog, 1,1-diethoxy-3-methylbutane, a publicly available, experimentally derived mass spectrum for 1,1-diethoxy-3-methyl-2-butene is not readily found in major chemical databases. Therefore, this guide will first provide a thorough analysis of the known mass spectrum of the saturated analog to establish a baseline for the fragmentation of the core structure. Subsequently, it will present a predicted fragmentation pattern for the target unsaturated compound, based on established principles of mass spectrometry for unsaturated and ether-containing molecules.

Mass Spectrometry of the Saturated Analog: 1,1-Diethoxy-3-methylbutane

To understand the fragmentation of the target molecule, we first examine its saturated counterpart, 1,1-diethoxy-3-methylbutane (CAS No. 3842-03-3), for which reliable NIST data is available.[2]

Molecular Formula: C₉H₂₀O₂ Molecular Weight: 160.26 g/mol [3][4]

The electron ionization mass spectrum of 1,1-diethoxy-3-methylbutane is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 160, which is common for aliphatic ethers and acetals due to the instability of the molecular ion.[5] The fragmentation is dominated by cleavage events initiated at the oxygen atoms.

Key Fragmentation Pathways of 1,1-Diethoxy-3-methylbutane

The major observed ions in the spectrum of 1,1-diethoxy-3-methylbutane arise from alpha-cleavages and subsequent rearrangements.

-

Formation of the Base Peak at m/z 103: The most abundant ion in the spectrum is found at m/z 103. This ion is formed by the loss of an isobutyl radical (•C₄H₉, 57 Da) from the molecular ion. This is a classic alpha-cleavage adjacent to the acetal carbon, resulting in a resonance-stabilized oxonium ion.

-

Formation of the Ion at m/z 75: Another significant peak appears at m/z 75. This ion is formed by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) and an ethylene molecule (C₂H₄, 28 Da) from the m/z 103 ion, or through other rearrangement pathways.

-

Other Significant Ions: Other notable fragments include ions at m/z 47 and m/z 29, which correspond to further fragmentation of the primary ions.

The fragmentation pathway for 1,1-diethoxy-3-methylbutane is visualized in the following diagram:

Caption: Fragmentation of 1,1-diethoxy-3-methylbutane.

Summary of Key Ions

| m/z | Proposed Structure | Relative Intensity |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Base Peak |

| 75 | [CH(OH)OCH₂CH₃]⁺ | High |

| 47 | [CH₂=O⁺H] | Medium |

Predicted Mass Spectrometry of 1,1-Diethoxy-3-methyl-2-butene

The introduction of a double bond in 1,1-diethoxy-3-methyl-2-butene is expected to introduce new, dominant fragmentation pathways, particularly allylic cleavage, which leads to the formation of highly stable, resonance-stabilized carbocations.[6]

Molecular Formula: C₉H₁₈O₂ Molecular Weight: 158.24 g/mol [1]

The molecular ion at m/z 158 may be more prominent than in the saturated analog due to the stabilizing effect of the double bond, but it is still expected to be of low abundance.

Predicted Key Fragmentation Pathways

-

Dominant Allylic Cleavage: The most significant fragmentation pathway is predicted to be the cleavage of the C-C bond allylic to the double bond. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the ethoxy groups, but a more favorable fragmentation would be the loss of a larger neutral fragment. A key fragmentation is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a resonance-stabilized cation at m/z 113.

-

Formation of an Ion at m/z 85: Another likely fragmentation is the cleavage of the bond between the acetal carbon and the adjacent CH group, leading to the formation of a resonance-stabilized prenyl cation (C₅H₉⁺) at m/z 69 and a neutral fragment. However, a more probable fragmentation would involve the loss of an ethoxy group and ethylene, leading to a fragment at m/z 85.

-

Fragments from the Acetal Group: Similar to the saturated analog, fragments characteristic of the diethoxyacetal group, such as the ion at m/z 103, are also possible, although they may be less abundant due to the competing and favorable allylic cleavage pathways.

The predicted fragmentation pathways for 1,1-diethoxy-3-methyl-2-butene are illustrated below:

Caption: Predicted fragmentation of 1,1-diethoxy-3-methyl-2-butene.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like 1,1-diethoxy-3-methyl-2-butene.[5] The following is a general protocol that can be adapted for its analysis.

Sample Preparation

-

Dilution: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard to the sample solution.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good starting point. Dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are typical.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection (e.g., 50:1 split ratio) for concentrated samples, or splitless for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

This protocol is a starting point and should be optimized based on the specific instrumentation and analytical goals.

Experimental Workflow Diagram

Caption: General workflow for GC-MS analysis.

Conclusion

References

-

LookChem. (n.d.). 1,1-Diethoxy-3-methyl-2-butene. Retrieved January 23, 2026, from [Link]

-

The Good Scents Company. (n.d.). Isovaleraldehyde diethyl acetal. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Isovaleraldehyde diethyl acetal. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). Butane, 1,1-diethoxy-3-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-methyl-2-butene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved January 23, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved January 23, 2026, from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 23, 2026, from [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved January 23, 2026, from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved January 23, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. Retrieved January 23, 2026, from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Enol ether. Retrieved January 23, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.4 - Fragmentation of Alkenes. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Enol ether synthesis. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1,1-二乙氧基-3-甲基-2-丁烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Butane, 1,1-diethoxy-3-methyl- [webbook.nist.gov]

- 3. isovaleraldehyde diethyl acetal, 3842-03-3 [thegoodscentscompany.com]

- 4. Isovaleraldehyde diethyl acetal | C9H20O2 | CID 19695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.9.4 [people.whitman.edu]

An In-depth Technical Guide to the Structure and Bonding of 1,1-Diethoxy-3-methyl-2-butene

For the attention of: Researchers, scientists, and drug development professionals.